Chiral Identity: Differentiation from (S)-Enantiomer and Racemate
This product is the explicitly defined (R)-enantiomer, registered under CAS 1259771-95-3. The closest chiral comparators are the (S)-enantiomer and the racemic mixture (CAS 1337732-14-5). A critical procurement risk is the misspecification of the product as the (S)-isomer, a distinct compound with a different three-dimensional orientation of the amine group . In the absence of stereochemical control, a racemic mixture of (R) and (S) forms is obtained, which will display different behavior in any asymmetric environment. Procuring the precisely defined enantiomer is essential for generating reproducible, interpretable data in chiral biology or asymmetric synthesis.
| Evidence Dimension | Stereochemistry (Optical Rotation and CAS Registration) |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1259771-95-3) |
| Comparator Or Baseline | (S)-enantiomer (distinct CAS implied) and Racemate (CAS 1337732-14-5) |
| Quantified Difference | Direct comparative quantitative data (e.g., specific rotation, enantiomeric excess) for this specific derivative is not available in the public domain. The existence of distinct CAS numbers underscores their definition as separate chemical entities. |
| Conditions | N/A (CAS registry specification) |
Why This Matters
Procuring the wrong enantiomer or a racemate ensures that any downstream chiral application, such as asymmetric catalysis or biological testing on a stereospecific target, will be compromised from the start.
